molecular formula C16H18N6O4 B2861151 N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2034369-74-7

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Katalognummer: B2861151
CAS-Nummer: 2034369-74-7
Molekulargewicht: 358.358
InChI-Schlüssel: JYSGNLKHDHBYHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a potent and selective small-molecule inhibitor targeting the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase. The compound functions by competitively binding to the ATP-binding pocket of c-Met, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and STAT3. Dysregulation of the c-Met signaling axis, often through protein overexpression or gene amplification, is a well-established driver of tumorigenesis, metastatic progression, and acquired resistance to targeted therapies in various cancers, including non-small cell lung cancer, gastric cancer, and glioblastoma. This inhibitor is a critical research tool for elucidating the complex biological roles of c-Met in both normal physiology and disease states, particularly in the context of cancer cell proliferation, survival, migration, and invasion. Its high selectivity profile makes it especially valuable for in vitro and in vivo studies aimed at validating c-Met as a therapeutic target, investigating mechanisms of drug resistance, and developing rational combination treatment strategies to overcome such resistance in preclinical models.

Eigenschaften

IUPAC Name

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O4/c1-4-25-12-6-5-10(7-17-12)14-19-13(26-21-14)8-18-15(23)11-9-22(2)20-16(11)24-3/h5-7,9H,4,8H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSGNLKHDHBYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Motifs and Heterocyclic Systems

Pyrazole Carboxamide Derivatives
  • Target Compound : Contains a 1,2,4-oxadiazole ring, which is electron-deficient due to its two nitrogen atoms, enhancing metabolic stability compared to simpler heterocycles.
  • Compounds (3a–3p): Feature pyrazole carboxamides with chloro, cyano, and aryl substituents. These electron-withdrawing groups (e.g., Cl, CN) contrast with the target’s electron-donating methoxy/ethoxy groups, affecting electronic distribution and reactivity .
  • Compound : 1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide shares a pyrazole-carboxamide backbone but lacks the oxadiazole moiety. The 6-chloropyridyl group may reduce solubility compared to the target’s 6-ethoxypyridinyl substituent .
Oxadiazole vs. Isoxazole Systems
  • Compound (N-(6-methoxypyridin-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide): Replaces the 1,2,4-oxadiazole with a 1,2-oxazole (isoxazole).

Substituent Effects on Physicochemical Properties

Property Target Compound Compound (3a)
Pyridine Substituent 6-Ethoxy (electron-donating, lipophilic) 6-Methoxy (smaller, less lipophilic) N/A (chloro/cyano substituents)
Heterocyclic Ring 1,2,4-Oxadiazole (electron-deficient) Isoxazole (less electron-deficient) Pyrazole only
Molecular Weight ~409.4 g/mol (estimated) 309.32 g/mol 403.1 g/mol (3a)
Key Functional Groups Methoxy, ethoxy Methoxy, methyl Chloro, cyano, aryl
  • Ethoxy vs.

Implications for Bioactivity

While biological data for the target compound are absent in the evidence, structural analogs provide insights:

  • Electron-Deficient Rings (Oxadiazole) : Often associated with kinase inhibition or antimicrobial activity due to strong dipole interactions .
  • Lipophilic Substituents (Ethoxy): May enhance bioavailability but risk off-target effects compared to polar groups like cyano .
  • Molecular Docking () : Pyrazole carbothioamides showed affinity for enzyme active sites, suggesting the target’s oxadiazole could similarly engage in hydrogen bonding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.